1,2-Dioleoyl-sn-glycero-3-phosphate

GPCR signaling LPA receptor pharmacology calcium flux assay

Standard saturated PAs fail to activate LPA receptors or induce protein aggregation, leading to irreproducible signaling and disease model data. 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA, 18:1 PA) solves this with acyl-chain specific functionality. - **Superior bioactivity:** Outperforms 16:0 & 14:0 PA in intracellular calcium mobilization (C6 glioma cells). - **Disease-relevant mechanism:** Potently induces α-synuclein aggregation for Parkinson’s research; activates PKC without phorbol ester competition. - **Proven formulation:** Stabilizes ~100 nm nanoemulsions for targeted drug delivery (95% encapsulation efficiency).

Molecular Formula C39H73O8P
Molecular Weight 701.0 g/mol
CAS No. 14268-17-8
Cat. No. B1236662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-sn-glycero-3-phosphate
CAS14268-17-8
Synonyms1,2-dioleoyl-sn-glycero-3-phosphate
dioleoylphosphatidic acid
Molecular FormulaC39H73O8P
Molecular Weight701.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18-
InChIKeyMHUWZNTUIIFHAS-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOPA (18:1 PA) Overview


1,2-Dioleoyl-sn-glycero-3-phosphate (CAS 14268-17-8), also known as dioleoyl phosphatidic acid (DOPA) or 18:1 PA, is a naturally occurring anionic phospholipid belonging to the phosphatidic acid (PA) class [1]. It consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with two oleoyl (18:1 cis-Δ9) fatty acyl chains and a phosphate headgroup, yielding a molecular formula of C₃₉H₇₃O₈P and molecular weight of approximately 701 g/mol [2]. As a lipid second messenger and key membrane component, DOPA exhibits a cone-shaped molecular geometry due to its small phosphomonoester headgroup relative to its unsaturated acyl chains, which confers negative spontaneous curvature and distinct biophysical properties that differentiate it from other phosphatidic acid species [3].

LPA receptor & calcium signaling studies — reported highest rank in tested PA species set for calcium mobilization; supports LPA₁/LPA₃ pathway dissection.
Assay fit: partial agonist profile sensitive to Ki16425
PKC activation without phorbol-ester competition — DAG-independent mechanism; reported distinct allosteric site engagement.
Enables PKC regulatory pathway differentiation
Membrane curvature & lipid-protein interaction models — unsaturated dioleoyl chains confer negative spontaneous curvature; reported selective α-synuclein binding.
Cone-shaped geometry differentiates from saturated PA

18:1 PA Selectivity vs Other PA Species


Phosphatidic acid species are not functionally interchangeable due to pronounced acyl chain length- and saturation-dependent differences in bioactivity, receptor engagement, and biophysical behavior. Studies demonstrate that dioleoyl PA (18:1) exhibits significantly higher efficacy in intracellular calcium mobilization compared to dipalmitoyl PA (16:0) and dimyristoyl PA (14:0) [1]. Furthermore, 18:1/18:1-PA selectively binds to and induces α-synuclein aggregation far more potently than 16:0/18:1-PA [2], while saturated PAs such as distearoyl-PA show divergent mitogenic potency and calcium transient profiles compared to unsaturated DOPA [3]. Substitution without empirical validation of these acyl chain-specific effects may lead to erroneous conclusions in signaling assays, irreproducible liposome formulation behavior, and misinterpretation of disease-relevant lipid-protein interactions.

Saturated PA species (e.g., dipalmitoyl, distearoyl) may yield attenuated calcium responses — receptor activation efficacy differs by acyl chain; reported rank order 18:1 > 16:0 > 14:0.

Mixed-chain or heteroacyl PA (16:0/18:1) may not replicate α-synuclein aggregation induction — selective binding and structural transition enhancement depend on both sn-1 and sn-2 oleoyl chains.

Unsaturated PA behavior does not extrapolate to saturated PA in enzyme regulation or mitogenic output — AMP deaminase inhibition and DNA synthesis profiles are chain-length- and saturation-dependent.

Quantitative Evidence for 18:1 PA Specificity


Intracellular Calcium Mobilization vs Saturated PA

In a direct head-to-head comparison across multiple phosphatidic acid species, dioleoyl PA (18:1 PA) demonstrated the highest efficacy in elevating intracellular calcium concentration ([Ca²⁺]ᵢ) in both C6 rat glioma and L2071 mouse fibroblast cells [1]. The study established a clear rank order: dioleoyl PA (18:1) > dipalmitoyl PA (16:0) > dimyristoyl PA (14:0) [1]. This differential efficacy is attributable to the specific interaction of 18:1 PA with endogenous LPA₁/LPA₃ receptors coupled to PTX-sensitive G proteins, whereas saturated PA species exhibited markedly attenuated calcium responses [1].

Calcium Mobilization Rank
Head-to-head
Rank order: 18:1 PA (most) > 16:0 PA > 14:0 PA in C6/L2071 cells
Reported LPA receptor-mediated calcium response; rank consistent across cell models.
Conditions: C6 glioma, L2071 fibroblasts; calcium imaging.
GPCR signaling LPA receptor pharmacology calcium flux assay

α-Synuclein Aggregation Induction vs 16:0/18:1-PA

A direct comparative study demonstrated that 18:1/18:1-PA (dioleoyl PA) more strongly enhances secondary structural changes of α-synuclein from random coil to α-helical form than the mixed-chain analog 16:0/18:1-PA [1]. Furthermore, 18:1/18:1-PA more markedly accelerates the generation of multimeric and proteinase K-resistant α-synuclein species compared to 16:0/18:1-PA [1]. This selective binding and aggregation-induction capacity is acyl chain composition-dependent and cannot be replicated by heteroacyl PA species [1].

α-Synuclein Aggregation
Head-to-head
18:1/18:1-PA more strongly enhances α-helix transition and accelerates proteinase K-resistant species vs 16:0/18:1-PA.
Selective binding; aggregation induction requires di-unsaturated acyl composition.
In vitro assay, purified recombinant α-synuclein.
Parkinson's disease α-synuclein aggregation neurodegeneration

PKC Activation Independent of Phorbol Ester Binding

In an in vitro PKC activation assay using enzyme purified from bovine pulmonary artery endothelial cells (BPAEC), dioleoyl-PA (80 μM) directly activated PKC to a maximal activity of 2.01 ± 0.1 pmol/μg/min in the presence of Ca²⁺ and phosphatidylserine [1]. Critically, unlike unlabeled phorbol esters or diacylglycerol (DAG), dioleoyl-PA did not significantly alter the binding of [³H]-phorbol dibutyrate to PKC, indicating that PA activates PKC via a distinct mechanism that does not compete with phorbol ester binding [1]. For context, DAG (80 μM) produced maximal PKC activity of 6.4 pmol/μg/min, while 1-stearoyl,2-arachidonyl-PA (80 μM) activated PKC with similar maximal activity as dioleoyl-PA [1].

PKC Activation
Head-to-head
Max activity: 2.01 ± 0.1 pmol/μg/min (80 μM); no displacement of [³H]-phorbol dibutyrate.
DAG-independent mechanism; activates PKC without competing at phorbol ester site.
Purified BPAEC PKC, Ca²⁺/phosphatidylserine present.
PKC activation endothelial cell signaling kinase assay

Non-Competitive AMP Deaminase Inhibition

Dioleoylphosphatidate bilayers exerted non-competitive inhibition on pig heart AMP deaminase with a Kᵢ of 15 × 10⁻⁶ M, which is three orders of magnitude (1,000-fold) stronger than inhibition by orthophosphate [1]. In stark contrast, phosphatidate species containing saturated fatty acids—including dilauroylphosphatidate, dimyristoylphosphatidate, and dipalmitoylphosphatidate—were either non-inhibitory or inhibited enzyme activity poorly under physiological pH conditions [1]. Only upon alkalinization of the medium from pH 6.5 to pH 7.9, which fluidizes saturated PA bilayers by lowering their phase transition temperature, did saturated PA species begin to exhibit inhibition [1].

AMP Deaminase Kᵢ
Head-to-head
Kᵢ = 15 × 10⁻⁶ M (non-competitive); ~1,000-fold stronger than orthophosphate.
Saturated PA species inactive or poorly inhibitory at physiological pH.
Pig heart AMP deaminase; phosphatidate bilayers, pH 6.5–7.9.
AMP deaminase enzyme inhibition nucleotide metabolism

Hydrophobic Payload Encapsulation via CaP Nanoshells

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) serves as an effective stabilizer for soybean oil nanoemulsions, enabling the subsequent deposition of calcium phosphate shells with tunable thickness between 20-70 nm around ~100 nm diameter emulsion droplets [1]. This DOPA-stabilized calcium phosphate nanoshell platform achieved 95% encapsulation efficiency for hydrophobic pyrene at concentrations far exceeding its aqueous solubility limit, with the encapsulated pyrene exhibiting spectral features characteristic of a hydrophobic environment [1]. The surface could be functionalized with carboxylic acid via carboxyethylphosphonic acid for antibody conjugation, achieving approximately 70% conjugation efficiency while retaining near-complete antibody function [1].

Encapsulation Efficiency
Supporting
95% pyrene encapsulation in DOPA-stabilized CaP nanoshells; shell thickness 20–70 nm.
Supports hydrophobic payload delivery platform development; surface conjugation retained ~70% efficiency.
Soybean oil nanoemulsion, ~100 nm droplets.
drug delivery nanoparticle engineering hydrophobic payload

Mitogenic Activity and Calcium Transients vs Saturated PA

Phosphatidate species exhibit acyl chain length- and saturation-dependent mitogenic activities in C3H/10T1/2 cells. Lysooleoyl-PA (LOPA) was slightly more potent than dioleoyl-PA (DOPA) in inducing DNA synthesis, but both unsaturated species were much weaker mitogens than distearoyl-PA (DSPA) and lysostearoyl-PA (LSPA) [1]. Crucially, the calcium transient profiles differ dramatically: LOPA produced a large calcium transient (1.3 μM) from intracellular sources, DSPA produced a weaker transient (0.6 μM), and LSPA produced no detectable calcium transient whatsoever [1]. This decoupling of mitogenic potency from calcium mobilization demonstrates that DOPA occupies a distinct signaling niche that cannot be extrapolated from saturated PA behavior.

Mitogenic & Ca²⁺ Profile
Cross-study
Mitogenic rank: DSPA ≈ LSPA > LOPA > DOPA; Ca²⁺ transient: LOPA 1.3 μM, DSPA 0.6 μM, LSPA 0 μM.
DOPA occupies distinct signaling niche; mitogenic output decoupled from calcium mobilization.
C3H/10T1/2 cells; DNA synthesis assay.
mitogenesis DNA synthesis cell proliferation

DOPA Application Scenarios


LPA Receptor Pharmacology and Calcium Signaling

For studies investigating LPA₁/LPA₃ receptor-mediated calcium mobilization, 1,2-dioleoyl-sn-glycero-3-phosphate (18:1 PA) is the optimal PA species. Direct comparative data demonstrate that dioleoyl PA is the most efficacious phosphatidate in elevating intracellular calcium, significantly outperforming dipalmitoyl PA (16:0) and dimyristoyl PA (14:0) in C6 glioma and L2071 fibroblast cells [1]. The compound acts as a partial agonist on endogenous LPA receptors sensitive to Ki16425 and coupled to PTX-sensitive G proteins, enabling dissection of LPA receptor subtype pharmacology [1]. Substituting saturated PA species in these assays may produce attenuated or undetectable calcium responses.

α-Synuclein Aggregation in Parkinson's Models

In research examining lipid-induced α-synuclein misfolding and aggregation relevant to Parkinson's disease pathogenesis, 18:1/18:1-PA (dioleoyl PA) is required for maximal aggregation induction. Comparative evidence shows that 18:1/18:1-PA more strongly enhances the random coil-to-α-helix transition and more markedly accelerates the generation of proteinase K-resistant multimeric α-synuclein species compared to the mixed-chain analog 16:0/18:1-PA [2]. The selective binding and aggregation-promoting activity of dioleoyl PA are acyl chain composition-dependent and cannot be replicated by heteroacyl PA species [2].

PKC Signaling Without Phorbol Ester Competition

When experimental designs require activation of protein kinase C (PKC) without competition at the phorbol ester/diacylglycerol binding site, 1,2-dioleoyl-sn-glycero-3-phosphate provides a distinct mechanistic modality. In purified endothelial cell PKC assays, dioleoyl-PA (80 μM) activates PKC to 2.01 ± 0.1 pmol/μg/min but, unlike DAG or phorbol esters, does not significantly alter [³H]-phorbol dibutyrate binding [3]. This DAG-independent activation mechanism enables researchers to dissect PKC regulatory pathways that operate through distinct allosteric sites.

Calcium Phosphate Nanoshell Delivery of Hydrophobic Drugs

For formulation scientists developing calcium phosphate nanoshells for targeted delivery of poorly water-soluble drugs or nutraceuticals, 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) is the proven stabilizer for the nanoemulsion template. DOPA-stabilized soybean oil nanoemulsions (~100 nm diameter) enable calcium phosphate shell deposition with tunable thickness (20-70 nm) and achieve 95% encapsulation efficiency for hydrophobic payloads [4]. Surface functionalization via carboxyethylphosphonic acid achieves approximately 70% antibody conjugation efficiency while preserving near-complete antibody function, enabling targeted delivery applications [4].

Application
Selection Property
Validation Focus
LPA receptor pharmacology & calcium signaling studies
Highest reported rank among tested PA species in calcium mobilization
LPA₁/LPA₃ partial agonist profile; Ki16425-sensitive response verification
α-Synuclein aggregation in neurodegeneration models
Selective binding and structural transition enhancement reported only for 18:1/18:1-PA
Random coil→α-helix shift and proteinase K resistance assay endpoints
PKC signaling without phorbol ester competition
DAG-independent activation; no displacement of phorbol dibutyrate binding
PKC allosteric site distinction; activation in presence of Ca²⁺/phosphatidylserine
Hydrophobic payload delivery via calcium phosphate nanoshells
Reported 95% encapsulation for hydrophobic molecules; tunable shell thickness
Nanoemulsion stability, surface functionalization efficiency, payload retention

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